Tetradecamethylcycloheptasiloxane
Overview
Description
Tetradecamethylcycloheptasiloxane is an organic silicon compound with the chemical formula C14H42O7Si7. It is a colorless, transparent liquid that is soluble in common organic solvents such as alcohols, ethers, and hydrocarbons, but insoluble in water . This compound is an important intermediate in the silicone industry, used in the preparation of silicone polymers like methyl silicone oil, and in applications such as insulation and moisture resistance for radio parts .
Mechanism of Action
This compound, also known as D7, is a synthetic siloxane with seven dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . It is an important intermediate in the organosilicon industry .
Target of Action
It is primarily used in industrial applications rather than biological or pharmacological contexts .
Mode of Action
As an industrial chemical, D7 interacts with its targets (mainly materials and surfaces) by forming a thin layer that provides properties such as lubrication, insulation, and moisture resistance .
Biochemical Pathways
It can undergo physical and chemical transformations in the environment, which can influence its behavior and effects .
Pharmacokinetics
It is insoluble in water but soluble in common organic solvents .
Result of Action
The primary result of D7’s action in its typical applications is the formation of a protective or modifying layer on the surface of materials. This can confer properties such as water repellency, lubrication, or insulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of D7. For instance, temperature can affect its physical state and volatility, while the presence of other chemicals can influence its reactivity . It’s worth noting that D7 has been detected in air emissions, suggesting that it can persist and spread in the environment .
Biochemical Analysis
Cellular Effects
This compound has been found to cause adverse effects in laboratory animals, mostly in their liver and lungs . When exposed long term through inhalation, it poses a potential cancer hazard .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Tetradecamethylcycloheptasiloxane can be synthesized through the alkylation reaction of cyclic siloxane . The specific preparation methods may vary slightly, but generally involve the reaction of cyclic siloxane with alkylating agents under controlled conditions to produce the desired compound . Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity of the product .
Chemical Reactions Analysis
Tetradecamethylcycloheptasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce silanol or siloxane derivatives, while substitution reactions can lead to the formation of different organosilicon compounds .
Scientific Research Applications
Tetradecamethylcycloheptasiloxane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various silicone polymers and as a reagent in organic synthesis . In biology and medicine, it has been studied for its potential antimicrobial properties and its ability to degrade dyes and control bacterial and fungal pathogens . In industry, it is used as a lubricant, sealant, and preservative due to its excellent thermal stability, low-temperature performance, and chemical stability .
Comparison with Similar Compounds
Tetradecamethylcycloheptasiloxane is unique among similar compounds due to its specific molecular structure and properties. Similar compounds include octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane . These compounds share similar chemical structures and properties but differ in the number of silicon atoms and the specific arrangement of their molecular structures . This compound stands out due to its higher molecular weight and unique applications in various fields .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANOGQCVHBHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O7Si7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059348 | |
Record name | Cycloheptasiloxane, tetradecamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107-50-6 | |
Record name | Tetradecamethylcycloheptasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclomethicone 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptasiloxane, tetradecamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecamethylcycloheptasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOMETHICONE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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